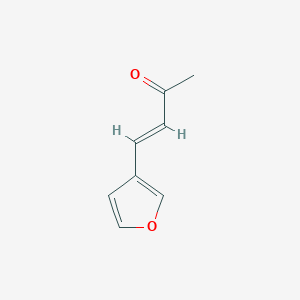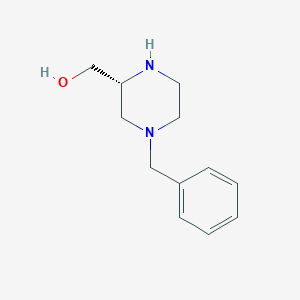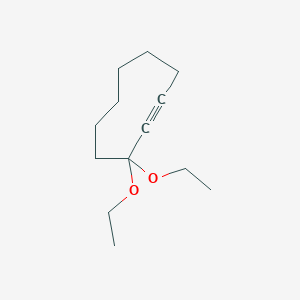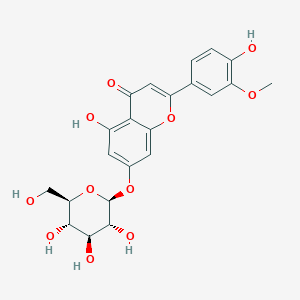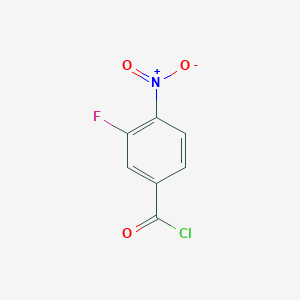
Methyl 7-chloro-1-benzothiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 7-chloro-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7ClO2S and a molecular weight of 226.68 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves several steps. Methylthioglycolate (13 g) is reacted with 3-chloro-2-fluorobenzaldehyde (19.57 g) in dimethylformamide to give methyl 7-chlorobenzo[b]thiophene-2-carboxylate.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: COC(=O)C1=CC2=C(S1)C(=CC=C2)Cl .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include hydrolysis, chlorination, and reaction with N,O-dimethylhydroxylamine hydrochloride.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 226.68 and a molecular formula of C10H7ClO2S .Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Knoevenagel condensation products, including various benzothiophene derivatives, play a significant role in the development of anticancer agents. These compounds are synthesized through a reaction that generates α, β-unsaturated ketones/carboxylic acids, showcasing their utility in drug discovery. Such processes highlight the relevance of Methyl 7-chloro-1-benzothiophene-2-carboxylate in synthesizing biologically active molecules, potentially contributing to anticancer research and therapy (Tokala, Bora, & Shankaraiah, 2022).
Supramolecular Chemistry
Benzothiophene derivatives can be integral to supramolecular chemistry, where they may act as building blocks in creating complex structures with specific functions. This field explores the assembly of molecules into organized systems, potentially useful in nanotechnology, polymer processing, and biomedical applications. The structural versatility of benzothiophene compounds like this compound could offer novel approaches to designing materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).
Environmental Chemistry
In the context of environmental chemistry, understanding the fate, behavior, and transformation of chemical compounds like this compound is crucial. Research in this area contributes to assessing the environmental impact of chemical substances, their degradation pathways, and potential toxicity. This knowledge is essential for developing safer chemicals and mitigating environmental risks associated with chemical pollutants (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 7-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYWTAFZCIPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625906 | |
| Record name | Methyl 7-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550998-56-6 | |
| Record name | Methyl 7-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
